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CAS No.: 1152-48-3

Cat. No.: B072045

Get Quote

Comparative C NMR Assignment Guide: 4'-

Nitrochalcone
Executive Summary & Application Context

In medicinal chemistry, chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds due to
their anti-inflammatory, anticancer, and antibacterial properties. The precise structural
elucidation of nitro-substituted chalcones is critical for Structure-Activity Relationship (SAR)
studies, as the position of the nitro group (electron-withdrawing) significantly alters the

electronic landscape of the
-unsaturated ketone system.
This guide provides a definitive

C NMR assignment for 4'-nitrochalcone (nitro group on the acetophenone-derived Ring A),
comparing it against the unsubstituted chalcone and the regioisomer 4-nitrochalcone (nitro
group on the benzaldehyde-derived Ring B).
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Experimental Protocol: Synthesis & Characterization

To ensure the data presented is reproducible, we define the standard workflow used to
generate the spectral data.

2.1. Synthesis (Claisen-Schmidt Condensation)[1]

» Reagents: 4-Nitroacetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (catalytic), Ethanol
(solvent).

e Procedure:

o Dissolve 4-nitroacetophenone in ethanol at 0-5°C.

[¢]

Add benzaldehyde followed by dropwise addition of aqueous NaOH (10%).

[¢]

Stir at room temperature for 4—6 hours.

o

Precipitate the product by pouring into ice-cold water/HCI.

o

Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc
8:2).

2.2. NMR Acquisition Parameters

e Instrument: 400 MHz or 500 MHz spectrometer (e.g., Bruker Avance).
e Frequency:

C observation at 100/125 MHz.

e Solvent: CDCI

(Deuterated Chloroform) with TMS internal standard (
0.00).

e Temperature: 298 K.

o Pulse Sequence: Proton-decoupled
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C (zgpg30).

e Scans: Minimum 1024 scans to resolve quaternary carbons.

Comparative Data Analysis

The following table contrasts the

C chemical shifts of 4'-nitrochalcone with its analogs. This comparison isolates the electronic
effect of the nitro group based on its position.

Table 1: Comparative

C NMR Chemical Shifts (

, ppm) in CDCI
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Carbon
Position

4'-Nitrochalcone
(Target)

Unsubstituted
Chalcone
(Reference)

4-Nitrochalcone
(Regioisomer)

Assignment
Logic

C=0 (Carbonyl)

189.1

190.6

189.7

Conjugation with
4'-NO

slightly shields
C=0 relative to

parent.

(C3)

146.5

144.8

141.5

C-

is deshielded by
resonance; 4-NO

(Ring B) reduces
this deshielding.

(C2)

121.3

122.0

125.5

C_
is shielded; 4-NO

(Ring B)
deshields it via

induction.

C-1' (Ipso to
C=0)

142.8

138.1

137.8

4'-NO

exerts strong
inductive/resona
nce effect on

Ring A ipso.

C-4' (Ipso to NO

)

150.1

132.8 (C4')

128.5 (C4")

Diagnostic peak
for C-NO

attachment
(strongly
deshielded).[2]

C-1 (Ring B Ipso)

134.2

134.8

140.8

Attachment to

alkene; shifts
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vary by Ring B

substitution.

Key Structural Numbering:
e Ring A (Prime): Attached to Carbonyl (

to
).
e Ring B: Attached to Alkene
-position (
to
).

e Linker:

3.1. Detailed Spectral Interpretation

» The Nitro Effect (Ring A): In 4'-nitrochalcone, the nitro group is on the carbonyl side. The C4'
carbon (directly attached to NO

) appears significantly downfield at ~150 ppm due to the strong electron-withdrawing nature
of the nitro group (inductive and resonance deshielding). Conversely, the C1' carbon (ipso to
carbonyl) shifts downfield to ~142.8 ppm compared to the unsubstituted analog (~138 ppm).

e The Enone System (

): The carbonyl carbon (C=0) resonates at 189.1 ppm. The olefinic carbons show
characteristic trans-enone behavior: C-

is significantly deshielded (146.5 ppm) due to resonance contribution from the carbonyl
oxygen (making C-

electropositive), while C-
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remains shielded (121.3 ppm).

« Distinguishing Regioisomers: Comparing 4'-nitro vs. 4-nitro is crucial. If the nitro group
moves to Ring B (4-nitrochalcone), the C-

signal shifts downfield to 125.5 ppm (vs 121.3 ppm in 4'-nitro), and the C-

signal moves upfield to 141.5 ppm. This "crossover" of alkene shifts is a primary diagnostic
tool.

Assignment Logic & Workflow

To guarantee scientific integrity, assignments should not rely solely on literature values but
must be self-validated using 2D NMR. The following diagram illustrates the logical workflow for

assigning these signals.
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Caption: Logical workflow for the unambiguous assignment of chalcone carbon signals using
1D and 2D NMR techniques.
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Mechanistic Insight: Why the Shifts Matter

Understanding these shifts is not merely an academic exercise; it predicts reactivity in drug

development:
o Michael Acceptor Reactivity: The chemical shift of C-

correlates with electrophilicity. In 4'-nitrochalcone, the high shift (146.5 ppm) suggests the C-

position is highly susceptible to nucleophilic attack (e.g., by cysteine residues in proteins),
which is the primary mechanism of action for chalcone-based covalent inhibitors.

e Metabolic Stability: The C4' position (150.1 ppm) is electronically deactivated by the nitro
group, making Ring A resistant to oxidative metabolism (CYP450 oxidation) compared to

electron-rich rings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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